molecular formula C28H25FN4O4 B2734875 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dimethoxybenzyl)acetamide CAS No. 1189931-49-4

2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dimethoxybenzyl)acetamide

Cat. No.: B2734875
CAS No.: 1189931-49-4
M. Wt: 500.53
InChI Key: IHXLDMISHUJOTF-UHFFFAOYSA-N
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Description

2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dimethoxybenzyl)acetamide is a useful research compound. Its molecular formula is C28H25FN4O4 and its molecular weight is 500.53. The purity is usually 95%.
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Scientific Research Applications

  • Chemistry: : Its unique structure makes it a valuable subject in structural and reactivity studies.

  • Biology: : Investigations into its interactions with biological macromolecules.

  • Medicine: : Potential pharmacological properties, especially as a scaffold for drug development.

  • Industry: : Use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action: 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dimethoxybenzyl)acetamide interacts with molecular targets through various mechanisms. This could include binding to enzyme active sites or receptors, resulting in changes in biological pathways. The precise mechanism of action is highly dependent on its specific application.

Comparison with Similar Compounds: When compared to other compounds with similar structures, such as other benzyl-substituted indoles or fluoro-containing indole derivatives, this compound stands out due to its unique combination of functional groups. This combination imparts distinct physical and chemical properties, potentially leading to unique biological activities and applications.

  • Similar compounds include:

    • 2-benzylindoles: : Known for their biological activity.

    • Fluoroindole derivatives: : Notable for their use in medicinal chemistry.

    • Benzyl-substituted indole derivatives: : Various uses in chemical research and drug development.

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Properties

IUPAC Name

2-(3-benzyl-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl)-N-[(2,3-dimethoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25FN4O4/c1-36-23-10-6-9-19(27(23)37-2)14-30-24(34)16-33-22-12-11-20(29)13-21(22)25-26(33)28(35)32(17-31-25)15-18-7-4-3-5-8-18/h3-13,17H,14-16H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXLDMISHUJOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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